molecular formula C10H11Cl B14664999 (4-Chlorobut-2-en-1-yl)benzene CAS No. 41314-25-4

(4-Chlorobut-2-en-1-yl)benzene

Cat. No.: B14664999
CAS No.: 41314-25-4
M. Wt: 166.65 g/mol
InChI Key: CWSAGTDWRVNVLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobut-2-en-1-yl)benzene typically involves the reaction of benzene with 4-chlorobut-2-en-1-yl chloride under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds as follows:

  • Benzene reacts with 4-chlorobut-2-en-1-yl chloride in the presence of AlCl3.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified by distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to ensure efficient mixing and reaction.
  • Use of high-purity reagents to minimize impurities.
  • Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobut-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) yields the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(4-Chlorobut-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobut-2-en-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic species. This leads to the formation of intermediates that can further react to yield substituted products. The pathways involved include:

  • Formation of a sigma complex (arenium ion).
  • Deprotonation to restore aromaticity.

Comparison with Similar Compounds

  • (E)-1-chloro-4-(4-chlorobut-2-en-1-yl)benzene
  • 1-chloro-4-phenylbutane
  • 4-Phenylbutyl chloride

Comparison: (4-Chlorobut-2-en-1-yl)benzene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the double bond in the 2-en-1-yl group influences its chemical behavior, making it more reactive in certain types of reactions compared to saturated analogs like 1-chloro-4-phenylbutane.

Properties

CAS No.

41314-25-4

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

4-chlorobut-2-enylbenzene

InChI

InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2

InChI Key

CWSAGTDWRVNVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCCl

Origin of Product

United States

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